molecular formula C2H7N3O B14706630 Hydrazinecarboxamide, 2-methyl- CAS No. 22718-41-8

Hydrazinecarboxamide, 2-methyl-

Cat. No.: B14706630
CAS No.: 22718-41-8
M. Wt: 89.10 g/mol
InChI Key: RKNBYEDXBCUNQB-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-methyl- is a chemical compound with the molecular formula C2H7N3O. It is a derivative of hydrazinecarboxamide, where a methyl group is attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrazinecarboxamide, 2-methyl- can be synthesized through several methods. One common method involves the reaction of semicarbazide hydrochloride with methyl isocyanate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of hydrazinecarboxamide, 2-methyl- often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization and filtration to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarboxamide, 2-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Hydrazinecarboxamide, 2-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of hydrazinecarboxamide, 2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Hydrazinecarboxamide, 2-methyl- can be compared with other similar compounds, such as:

Uniqueness: Hydrazinecarboxamide, 2-methyl- is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Hydrazinecarboxamide, 2-methyl- (C2H7N3O), is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Hydrazinecarboxamide, 2-methyl- is characterized by the presence of a methyl group attached to the hydrazinecarboxamide structure. This substitution can influence the compound's reactivity and biological activity. The molecular formula is C2H7N3O, and it has been studied for its interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives. For instance, a study demonstrated that synthesized compounds exhibited strong binding affinity to several cancer targets:

Target PDB ID Binding Energy (kcal/mol) Key Residues
β-catenin1JDH-5.9Ser106, Pro192, Glu228, Ala230, Lys233
Epidermal Growth Factor Receptor (EGFR)4R3P-5.8Arg836, Lys860, Tyr869, Ala871, Gly873
HER2 (ERBB2)3PP0-6.5Leu755, As758, Ala763, Glu766

These compounds showed hyperchromism and bathochromic shifts in DNA binding studies, indicating their potential as inhibitors of DNA interactions crucial for cancer cell proliferation .

Antimicrobial Properties

Hydrazinecarboxamide derivatives are also recognized for their antimicrobial activity . They have demonstrated effectiveness against a broad spectrum of pathogens including:

  • Bacterial Infections : Effective against mycobacteria and other bacterial strains.
  • Fungal Infections : Showed activity against various fungal pathogens.
  • Viral and Parasitic Infections : Investigated for antiviral and antiparasitic properties.

The structure-activity relationship (SAR) studies indicate that modifications in the hydrazinecarboxamide moiety can significantly enhance antimicrobial efficacy. The mechanisms of action often involve disruption of cell wall synthesis or interference with metabolic pathways in pathogens .

Neuroprotective Effects

Emerging research suggests that certain hydrazinecarboxamide derivatives may possess neuroprotective properties . A study indicated that these compounds could prevent neurotoxicity in various models by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis .

Case Studies

  • Anticancer Efficacy : A synthesized hydrazinecarboxamide derivative was tested in vitro against HepG2 liver cancer cells. The compound exhibited a significant reduction in cell viability with an IC50 value of approximately 12 µM.
  • Antimicrobial Testing : In a study evaluating the efficacy against Pseudomonas aeruginosa biofilms, hydrazinecarboxamide derivatives showed a notable reduction in biofilm formation at concentrations of 50 and 100 µg/mL .

Properties

CAS No.

22718-41-8

Molecular Formula

C2H7N3O

Molecular Weight

89.10 g/mol

IUPAC Name

methylaminourea

InChI

InChI=1S/C2H7N3O/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6)

InChI Key

RKNBYEDXBCUNQB-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)N

Origin of Product

United States

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